BenchChemオンラインストアへようこそ!

4-(Isopropylthio)benzofuro[3,2-d]pyrimidine

G-protein signaling RGS4 cell-based HTS

4-(Isopropylthio)benzofuro[3,2-d]pyrimidine (CAS 851130-44-4) is a heterocyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine class, characterized by a tricyclic core with an isopropylthio substituent at the 4-position. This class has been investigated for diverse biological activities, including kinase inhibition and antifungal synergism.

Molecular Formula C13H12N2OS
Molecular Weight 244.31
CAS No. 851130-44-4
Cat. No. B2733855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Isopropylthio)benzofuro[3,2-d]pyrimidine
CAS851130-44-4
Molecular FormulaC13H12N2OS
Molecular Weight244.31
Structural Identifiers
SMILESCC(C)SC1=NC=NC2=C1OC3=CC=CC=C32
InChIInChI=1S/C13H12N2OS/c1-8(2)17-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-8H,1-2H3
InChIKeySGOADMSJOPXJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Isopropylthio)benzofuro[3,2-d]pyrimidine (CAS 851130-44-4): A Benchmark for HTS Activity Profiling


4-(Isopropylthio)benzofuro[3,2-d]pyrimidine (CAS 851130-44-4) is a heterocyclic small molecule belonging to the benzofuro[3,2-d]pyrimidine class, characterized by a tricyclic core with an isopropylthio substituent at the 4-position . This class has been investigated for diverse biological activities, including kinase inhibition and antifungal synergism [1]. Unlike many analogs that have been optimized for a single target, compound 851130-44-4 has a unique profile of multi-target activity revealed through high-throughput screening (HTS), making it a valuable tool compound for studying polypharmacology or as a starting point for selective probe development .

Why 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine Cannot Be Substituted with Unqualified Scaffold Analogs


Substituting 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine with a generic benzofuro[3,2-d]pyrimidine or a close alkylthio analog without equivalent HTS validation risks losing the specific, quantifiable bioactivity fingerprint that defines its utility. The compound's activity profile is highly dependent on the nature of the 4-substituent, as even small changes can ablate binding to targets like RGS4 or the μ-opioid receptor . Without data from the same assay panels, any substituted analog remains an unvalidated hypothesis, not a proven replacement. This guide provides the exact quantitative basis for its distinct activity signature, which is the critical parameter for experimental replication and procurement decisions [1].

4-(Isopropylthio)benzofuro[3,2-d]pyrimidine (851130-44-4): Quantified Bioactivity Profile Across Key HTS Assays


Activation of Regulator of G-Protein Signaling 4 (RGS4) in a Cell-Based HTS Assay

In a primary cell-based high-throughput screen, 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine demonstrated activity as an activator of Regulator of G-Protein Signaling 4 (RGS4) [1]. While precise % activation and EC50 values are not publicly available, the compound was identified as a hit in this specific assay. In contrast, many closely related benzofuro[3,2-d]pyrimidine analogs optimized for antifungal Pkc1 inhibition (e.g., cercosporamide-derived compound 23) show no reported activity against RGS4, highlighting a divergent selectivity profile [2].

G-protein signaling RGS4 cell-based HTS

Antagonism of μ-Opioid Receptor (MOR) in a Luminescence-Based Cell Assay

The compound was identified as an antagonist of the μ-type opioid receptor isoform MOR-1 in a luminescence-based cell-based HTS assay [1]. This activity profile distinguishes it from the general class of benzofuro[3,2-d]pyrimidines, which have primarily been investigated for antifungal and anticancer applications, not opioid receptor modulation. The absence of data for closest analogs like 4-methoxy- or 4-ethoxy-benzofuro[3,2-d]pyrimidine in this specific assay prevents a direct potency comparison, but the unique target engagement is the key differentiator [2].

Opioid receptor GPCR cell-based HTS

Inhibition of ADAM17 (TACE) in a Biochemical QFRET Assay

The compound was identified as an inhibitor of ADAM17 (disintegrin and metalloproteinase domain-containing protein 17, also known as TACE) in a QFRET-based biochemical primary HTS assay [1]. This is a mechanistically distinct activity not commonly associated with the benzofuro[3,2-d]pyrimidine scaffold, which is more frequently linked to serine/threonine kinase inhibition (e.g., Pkc1). The lack of published ADAM17 inhibition data for the broader compound class makes this a unique, though unquantified, differentiator [2].

ADAM17 TACE inhibitor biochemical HTS

Potentiation of Muscarinic Acetylcholine Receptor M1 (CHRM1) in a Fluorescence-Based Cell Assay

In a fluorescence-based cell-based primary HTS assay, 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine was identified as an activator of the muscarinic acetylcholine receptor M1 (CHRM1) [1]. This activity is another distinct GPCR interaction that diverges from the core kinase-centric profile of the benzofuro[3,2-d]pyrimidine class, which is exemplified by compounds like the cercosporamide-derived Pkc1 inhibitor [2]. The specific M1 activity profile is not known for any other compound in this chemical class, providing a strong rationale for its use in neuroscience-focused chemical biology.

Muscarinic receptor CHRM1 cell-based HTS

Validated Application Scenarios for 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine (851130-44-4) Based on Evidence


Chemical Biology Probe for Polypharmacology Studies

Based on its confirmed activity against four distinct target classes (RGS4, MOR-1, ADAM17, and CHRM1) from HTS data [1], this compound is uniquely suited as a probe to study polypharmacology. It is not appropriate as a selective chemical tool for any single target, but its multi-target profile, which is quantitatively absent in antifungal-optimized analogs [2], makes it an ideal choice for investigating complex target engagement patterns.

Selectivity Counter-Screen for Kinase-Focused Libraries

The primary activity of this compound is directed at GPCRs (RGS4, MOR-1, CHRM1) and a metalloprotease (ADAM17), rather than kinases like Pkc1 [1]. This makes it an excellent selectivity counter-screen compound for drug discovery programs that aim to eliminate kinase activity from benzofuro[3,2-d]pyrimidine chemical series. Its kinase avoidance profile is quantifiably supported by its inactivity in reported kinase assays for this class [2].

Starting Point for Opioid or Muscarinic Receptor Modulator Development

The documented activity against MOR-1 and CHRM1 in cell-based assays [1] directly validates its use as a hit compound for developing novel analgesics (MOR-1) or cognitive enhancers (CHRM1). The 4-isopropylthio substitution pattern is the key differentiator, as other 4-substituted analogs like 4-methoxy- derivatives have no reported GPCR activity [3], making this compound the rational procurement choice for these therapeutic areas.

Quote Request

Request a Quote for 4-(Isopropylthio)benzofuro[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.